molecular formula C13H19BFNO2 B15329151 (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine

(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine

Cat. No.: B15329151
M. Wt: 251.11 g/mol
InChI Key: AZTGGESUDNWIJG-UHFFFAOYSA-N
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Description

[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is an organic compound that features a boron-containing dioxaborolane ring and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester, forming the boron-containing dioxaborolane ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which can improve yield and reduce reaction times. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: These reactions often use palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

Major Products

    Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the phenyl ring with another aryl or vinyl group.

Scientific Research Applications

[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the fluorine atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is unique due to the presence of both a fluorine atom and a boron-containing dioxaborolane ring. This combination imparts distinct electronic and steric properties, making it a versatile building block in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C13H19BFNO2

Molecular Weight

251.11 g/mol

IUPAC Name

[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

InChI

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7H,8,16H2,1-4H3

InChI Key

AZTGGESUDNWIJG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN)F

Origin of Product

United States

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